molecular formula C3F6O5S2 B13995101 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone CAS No. 82727-20-6

3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone

Cat. No.: B13995101
CAS No.: 82727-20-6
M. Wt: 294.2 g/mol
InChI Key: PBKGPRZNFXSZDR-UHFFFAOYSA-N
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Description

3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone is a fluorinated organic compound with the molecular formula C3F6O5S2. This compound is notable for its high fluorine content and unique structural features, which make it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone typically involves the reaction of hexafluoropropylene oxide with sulfur dioxide in the presence of a catalyst. The reaction conditions often require low temperatures and controlled environments to ensure the stability of the intermediate products and the final compound.

Chemical Reactions Analysis

3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can yield thiol or sulfide derivatives.

    Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Industry: The compound is used in the production of high-performance materials, such as fluoropolymers and specialty coatings.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The pathways involved in these interactions are often related to the compound’s ability to form strong bonds with other elements, such as carbon, oxygen, and sulfur.

Comparison with Similar Compounds

3,3,4,4,5,5-Hexafluoro-1,2lambda~6~,6lambda~6~-oxadithiane-2,2,6,6-tetrone can be compared with other fluorinated compounds, such as:

    2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: This compound has a similar high fluorine content but differs in its structural features and applications.

    1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another fluorinated compound with distinct properties and uses in different fields.

The uniqueness of this compound lies in its specific structural arrangement and the resulting chemical properties, which make it suitable for specialized applications in various scientific and industrial domains.

Properties

CAS No.

82727-20-6

Molecular Formula

C3F6O5S2

Molecular Weight

294.2 g/mol

IUPAC Name

3,3,4,4,5,5-hexafluoro-1,2,6-oxadithiane 2,2,6,6-tetraoxide

InChI

InChI=1S/C3F6O5S2/c4-1(5)2(6,7)15(10,11)14-16(12,13)3(1,8)9

InChI Key

PBKGPRZNFXSZDR-UHFFFAOYSA-N

Canonical SMILES

C1(C(S(=O)(=O)OS(=O)(=O)C1(F)F)(F)F)(F)F

Origin of Product

United States

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